2-Butylpyrazole-3-carbaldehyde
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Overview
Description
2-Butylpyrazole-3-carbaldehyde is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylpyrazole-3-carbaldehyde typically involves the reaction of butylhydrazine with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the pyrazole ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Butylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-Butylpyrazole-3-carboxylic acid.
Reduction: 2-Butylpyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Butylpyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research has shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Butylpyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 2-Methylpyrazole-3-carbaldehyde
- 2-Ethylpyrazole-3-carbaldehyde
- 2-Propylpyrazole-3-carbaldehyde
Comparison: Compared to its similar compounds, 2-Butylpyrazole-3-carbaldehyde exhibits unique properties due to the presence of the butyl group. This group enhances its lipophilicity, making it more suitable for applications in drug development and materials science. Additionally, the butyl group can influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in various research applications .
Properties
IUPAC Name |
2-butylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-3-6-10-8(7-11)4-5-9-10/h4-5,7H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHIUVHKQZMLDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718444 |
Source
|
Record name | 1-Butyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-13-0 |
Source
|
Record name | 1-Butyl-1H-pyrazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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